Heptylbenzene

Catalog No.
S601057
CAS No.
1078-71-3
M.F
C13H20
M. Wt
176.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptylbenzene

CAS Number

1078-71-3

Product Name

Heptylbenzene

IUPAC Name

heptylbenzene

Molecular Formula

C13H20

Molecular Weight

176.3 g/mol

InChI

InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3

InChI Key

LBNXAWYDQUGHGX-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC=CC=C1

solubility

2.54e-06 M

Synonyms

Heptyl-benzene; 1-Phenyl-heptane; 1-Heptylbenzene; 1-Phenylheptane; NSC 97413; Phenylheptane; n-Heptylbenzene

Canonical SMILES

CCCCCCCC1=CC=CC=C1

The exact mass of the compound Heptylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.54e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97413. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Heptylbenzene (CAS 1078-71-3) is a high-purity, nonpolar aromatic hydrocarbon belonging to the linear alkylbenzene (LAB) class. [5] It is primarily utilized as a high-boiling point organic solvent, a well-defined chemical intermediate for synthesis, and a component in specialty fluids. [6, 12] Its defining characteristics—a seven-carbon alkyl chain attached to a benzene ring—provide a specific balance of viscosity, volatility, and hydrophobicity that distinguishes it from other common alkylbenzenes, making it a deliberate choice for applications where precise physical properties are critical. [2, 3]

While seemingly similar, substituting Heptylbenzene with shorter- or longer-chain analogs like Hexylbenzene or Octylbenzene is often unviable in process-sensitive applications. A single methylene group difference (-CH2-) significantly alters key physical properties such as boiling point, flash point, and viscosity. [2, 18, 29] For example, using a lower-boiling analog like Hexylbenzene can lead to increased evaporative loss and process safety risks in high-temperature reactions. Conversely, a higher-boiling, more viscous substitute like Octylbenzene can complicate solvent removal, increase energy costs, and alter the performance of formulated fluids. These differences make Heptylbenzene a specific, non-generic choice for optimized processes and formulations.

Processability Advantage: Balanced Volatility for High-Temperature Applications

Heptylbenzene offers a critical process window for high-temperature applications, with a boiling point significantly higher than common aromatic solvents like Toluene and its shorter-chain analog, Hexylbenzene. [2, 18, 29] This higher boiling point reduces evaporative losses and allows for stable reaction conditions at elevated temperatures where Toluene or Hexylbenzene would require pressurized systems. [22] Compared to longer-chain analogs like Octylbenzene (Boiling Point: ~265 °C), Heptylbenzene is more readily removed under vacuum, reducing downstream processing time and energy consumption.

Evidence DimensionNormal Boiling Point (°C)
Target Compound Data233–235 °C[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKXz936Fyu_omoC5mTzeDWFXgtjOHwAGkpdzYmDX97S1TcBrplwIw9meJRtgn-5hIg6dvaXEIq8jlkyVvGqDulrIxU0prBsnRqGnBX8aVOx0sXyglWZ2qrpKguI3ZQg-1NrWsxVxWbgriNHM3N1Q%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGM4P2Z8nIVjbGxOqQdA_9CyFvZ7s7hWarP-WSNk9DF1bZeS4RdcCtzQth7lWCh6Z-DuWHpTCoJZy8gywDadIIuch58gt4wuWM57-yy6ba7wp6RxDJ2WhiLwoBLy01tMP8hk9N8)]
Comparator Or BaselineToluene: 110.6 °C[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxzT_Hf9oPpwo-_3rZPeKFBY1bNLXrVdGYc6P3rN-ZFl0qPaE2VmW9EHD88x2EfpWGZ5s0rY7LbW7ZG9iPQSetW_pompxAr6CwNYJURpBfG66YuhfNQ3MjXhV2EJLi27X75Q1u0UYLodlx5AeDEZlAQDr8_aiBdMVsNTRlXIC4b5Fj_SLJYcV41qz5RoFCfoksZnXvOKgcHp80LDMwJH6dKg2UENRJx34cZUZplQeH6w%3D%3D)] | Hexylbenzene: ~205 °C[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_UVXcNliNiJ0ya05upF3DVSKgvEQszWu4ncDErRHcjZOe2q5y8NL1Vpr8GR48Iwt2YWRhg5ubVv92QthswaY8gNPZ15OUSWGGda70PBWx7E3mleP0OEYX_kYnMFBBaJuArlfp4BcPS6JlIA%3D%3D)]
Quantified Difference>120 °C higher than Toluene; ~30 °C higher than Hexylbenzene
ConditionsAtmospheric pressure (literature values).

This specific boiling point makes Heptylbenzene suitable for high-temperature reactions and as a heat transfer fluid where lower-boiling solvents are too volatile and higher-boiling analogs are difficult to remove.

Handling & Formulation Superiority: Optimized Fluidity Compared to Longer-Chain Alkylbenzenes

In applications such as specialty lubricants, dielectric fluids, and other industrial formulations, viscosity is a critical performance parameter. Heptylbenzene exhibits lower viscosity compared to longer-chain alkylbenzenes like Octylbenzene and Nonylbenzene. This property ensures better flow, easier pumping, and lower energy requirements for mixing and handling, particularly at ambient or reduced temperatures. While more viscous than shorter-chain analogs like Hexylbenzene, its lower volatility provides a more stable formulation base. [20]

Evidence DimensionKinematic Viscosity (Qualitative Trend)
Target Compound DataLower viscosity than longer-chain (C8+) n-alkylbenzenes.
Comparator Or BaselineHigher-chain n-alkylbenzenes (e.g., Octylbenzene, Nonylbenzene) exhibit progressively higher viscosities.
Quantified DifferenceViscosity of n-alkylbenzenes increases with increasing alkyl chain length.
ConditionsStandard temperature and pressure.

For formulators needing a low-volatility fluid with good flow properties, Heptylbenzene provides a balance that cannot be achieved with more viscous long-chain or more volatile short-chain analogs.

Precursor Suitability: Specific C7 Chain Length for Liquid Crystal Synthesis

The precise length of the alkyl chain is a determining factor in the phase behavior of thermotropic liquid crystals. Heptylbenzene serves as a key precursor for synthesizing molecules like 4'-Heptyl-4-biphenylcarbonitrile (7CB), a well-known nematic liquid crystal. [33] In this class of compounds, changing the chain length to six carbons (hexyl) or eight carbons (octyl) results in different molecules (6CB and 8CB) with distinct crystal-to-nematic and nematic-to-isotropic transition temperatures. The C7 chain of Heptylbenzene is specifically required to achieve the target thermal and optical properties of 7CB, which are crucial for its application in devices like liquid-crystal displays (LCDs). Substitution with analogs would yield a different final product with non-interchangeable performance.

Evidence DimensionMolecular Structure Requirement for Target Synthesis
Target Compound DataServes as a precursor for the heptyl (C7) chain in liquid crystal molecules like 4'-Heptyl-4-biphenylcarbonitrile (7CB).[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFk-m5D6NQE0e_AGUTm_U753N-vQN3-PSAuaUWMr2imGEpmeljVi14JIMqN0HezVUl40JtdmvMvReHzvYGsOlhdhlJXc7TUq3eJA6-VNEeXDvMAoSDctAUIFSN2AHFgOOeGxugvMPkN-DzdxLWEOBkbu14meag%3D)]
Comparator Or BaselineHexylbenzene (C6) or Octylbenzene (C8) would produce different liquid crystal analogs (e.g., 6CB, 8CB) with different phase transition temperatures.
Quantified DifferenceQualitative but absolute: the final molecule's identity and properties are directly dependent on the C7 chain length.
ConditionsSynthesis of cyanobiphenyl-based liquid crystals.

This makes Heptylbenzene an essential and non-substitutable building block for synthesizing specific liquid crystal materials where performance is directly tied to the C7 alkyl chain.

High-Temperature Organic Synthesis Solvent

For organic reactions requiring temperatures above 200 °C under atmospheric pressure, Heptylbenzene's high boiling point (233-235 °C) makes it a more effective and safer choice than more volatile solvents like Toluene or Hexylbenzene, minimizing material loss and the need for pressurized equipment. [2, 4]

Formulation of Specialty Lubricants and Functional Fluids

Used as a base oil or additive where a specific viscosity and high thermal stability are required. Its fluidity is superior to that of longer-chain alkylbenzenes (C8+), making it ideal for applications demanding good flow properties combined with low volatility, such as in certain hydraulic fluids, refrigerant oils, or metalworking fluids. [12, 20]

Non-Coordinating Solvent for Organometallic Chemistry

In syntheses where a non-coordinating, high-boiling, non-polar medium is necessary, Heptylbenzene provides an inert environment. Its properties are suitable for reactions involving sensitive organometallic reagents or catalysts that might interact with more functionalized or polar solvents.

Precursor for Specific Liquid Crystal Materials

As a key intermediate in the synthesis of liquid crystals like 7CB, where the seven-carbon chain is a non-negotiable structural feature for achieving the desired mesophase properties and transition temperatures essential for display applications. [33]

XLogP3

6.1

Boiling Point

240.0 °C

LogP

5.37 (LogP)

Melting Point

-48.0 °C

UNII

12UC21C7SN

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1078-71-3

Wikipedia

Heptylbenzene

General Manufacturing Information

Benzene, heptyl-: ACTIVE

Dates

Last modified: 08-15-2023

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